Cas no 871224-64-5 (Almorexant)

Almorexant is a dual orexin receptor antagonist (DORA) that selectively targets the OX1 and OX2 receptors, which play a key role in regulating wakefulness. By inhibiting orexin signaling, Almorexant promotes sleep onset and maintenance without significantly altering sleep architecture. Its mechanism of action differentiates it from traditional sedative-hypnotics, as it modulates the natural sleep-wake cycle rather than inducing generalized CNS depression. Preclinical and clinical studies suggest favorable pharmacokinetic properties, including rapid absorption and a half-life suitable for nighttime use. Almorexant's receptor specificity may also reduce side effects such as residual daytime sedation or dependence potential compared to conventional GABAergic sleep aids. Research indicates potential applications in treating insomnia.
Almorexant structure
Almorexant structure
商品名:Almorexant
CAS番号:871224-64-5
MF:C29H31F3N2O3
メガワット:512.5632584095
MDL:MFCD22419385
CID:69170
PubChem ID:23727689

Almorexant 化学的及び物理的性質

名前と識別子

    • Almorexant
    • 3,4-Dihydro-6,7-dimethoxy-N-methyl-alpha-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-2(1H)-isoquinolineacetamide
    • (R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
    • (2R)-2-((1S)-6,7-Dimethoxy-1-{2-(4-(trifluoromethyl)phenyl)ethyl}-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
    • (2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide
    • (R)-2-{(S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide
    • [3H]-Almorexant
    • ACT 078573
    • ACT-078573
    • Almorexant [inn]
    • AlMorexant HCl
    • Almorexant-13C,D3
    • (αR,1S)-3,4-Dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-2(1H)-isoquinolineacetamide (ACI)
    • ((2r)-2-((1s)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1h-isoquinolin-2-yl)-n-methyl-2-phenylacetamide)
    • UNII-9KCW39P2EI
    • HY-10805
    • ALMOREXANT [WHO-DD]
    • D09964
    • 871224-64-5
    • (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(triluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
    • BRD-K84810405-003-01-1
    • almorexantum
    • MFCD22419385
    • CHEBI:177401
    • ALMOREXANT [MI]
    • 1266467-63-3
    • BCPP000414
    • (2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-(trifluoromethyl)phenyl)ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide
    • GTPL2886
    • 9KCW39P2EI
    • NS00072173
    • NCGC00378603-03
    • DB06673
    • Q4355941
    • Almorexant (INN)
    • (2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-(trifluoromethyl)phenyl)ethyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)-N-methyl-2-phenylacetamide
    • (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-methyl-2-phenylacetamide
    • (R)-2-((S)-6,7-diMethoxy-1-(4-(trifluoroMethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-Methyl-
    • SCHEMBL196577
    • BCP9000275
    • CHEMBL455136
    • (2R)-2-((1S)-6,7-DIMETHOXY-1-(2-(4-(TRIFLUOROMETHYL)PHENYL)ETHYL)-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-N-METHYL-2-PHENYLACETAMIDE
    • (R)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
    • AC-24400
    • BDBM50292929
    • DTXSID801007352
    • BCP02616
    • (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
    • AS-17049
    • AKOS016011276
    • MDL: MFCD22419385
    • インチ: 1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
    • InChIKey: DKMACHNQISHMDN-RPLLCQBOSA-N
    • ほほえんだ: C([C@@H]1N([C@H](C2C=CC=CC=2)C(=O)NC)CCC2=CC(=C(C=C12)OC)OC)CC1C=CC(C(F)(F)F)=CC=1

計算された属性

  • せいみつぶんしりょう: 512.228677g/mol
  • ひょうめんでんか: 0
  • XLogP3: 6
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 8
  • どういたいしつりょう: 512.228677g/mol
  • 単一同位体質量: 512.228677g/mol
  • 水素結合トポロジー分子極性表面積: 50.8Ų
  • 重原子数: 37
  • 複雑さ: 722
  • 同位体原子数: 0
  • 原子立体中心数の決定: 2
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.205
  • ふってん: 620.4 °C at 760 mmHg
  • フラッシュポイント: 620.4 °C at 760 mmHg
  • PSA: 50.80000
  • LogP: 6.07070

Almorexant セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Almorexant 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-2484-100mg
Almorexant
871224-64-5 99.01%
100mg
$1100.0 2022-04-26
MedChemExpress
HY-10805-2mg
Almorexant
871224-64-5 99.71%
2mg
¥980 2023-06-14
MedChemExpress
HY-10805-5mg
Almorexant
871224-64-5 99.71%
5mg
¥1231 2024-05-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A911569-5mg
Almorexant (ACT 078573)
871224-64-5 98%
5mg
¥2,270.70 2022-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2613-50 mg
Almorexant
871224-64-5 98.00%
50mg
¥7725.00 2022-04-26
ChemScence
CS-2484-10mg
Almorexant
871224-64-5 99.01%
10mg
$220.0 2022-04-26
abcr
AB450447-250 mg
(R)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide; .
871224-64-5
250mg
€720.90 2023-06-15
Ambeed
A597409-250mg
(R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
871224-64-5 99%
250mg
$382.0 2024-04-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2613-100 mg
Almorexant
871224-64-5 98.00%
100MG
¥13080.00 2022-04-26
A2B Chem LLC
AH85204-1mg
2(1H)-Isoquinolineacetamide,3,4-dihydro-6,7-dimethoxy-N-methyl-a-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (aR,1S)-
871224-64-5 99%
1mg
$46.00 2023-12-29

Almorexant 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
リファレンス
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Tetrahydrofuran ;  30 min, 50 °C; 50 °C → rt
1.2 6 h, rt
2.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Methanol ,  Water ;  16 h, 1 atm, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
5.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
リファレンス
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
リファレンス
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ;  basified, rt
1.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
リファレンス
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
リファレンス
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Osmium tetroxide Solvents: 1,4-Dioxane ;  2 h, rt
2.1 Solvents: Tetrahydrofuran ;  2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
3.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
4.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Sodium bicarbonate ;  basified, rt
4.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
リファレンス
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Methanol ,  Water ;  16 h, 1 atm, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
リファレンス
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium bromide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  16 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  16 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ;  rt; 48 h, 1 atm, rt
リファレンス
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al, Organic & Biomolecular Chemistry, 2013, 11(27), 4521-4525

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  0 °C; 30 min, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 1 h, rt
1.4 Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine ,  Sodium periodate ,  Osmium tetroxide Solvents: 1,4-Dioxane ;  2 h, rt
3.1 Solvents: Tetrahydrofuran ;  2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
4.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
5.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
5.2 Reagents: Sodium bicarbonate ;  basified, rt
5.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
リファレンス
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Sodium bicarbonate ;  basified, rt
2.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
リファレンス
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium bicarbonate ;  basified, rt
3.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  overnight, reflux
リファレンス
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al, Tetrahedron Letters, 2014, 55(20), 3157-3159

Almorexant Raw materials

Almorexant Preparation Products

Almorexant 関連文献

Almorexantに関する追加情報

Almorexant: A Novel Orexin Receptor Antagonist for the Treatment of Insomnia

Almorexant, with the CAS Number 871224-64-5, is a promising compound in the field of sleep disorders, specifically targeting insomnia. This small molecule acts as a dual orexin receptor antagonist (DORA), blocking the action of orexins, which are neuropeptides that play a crucial role in regulating wakefulness and sleep.

The discovery and development of Almorexant have been driven by the growing understanding of the orexin system and its implications in sleep disorders. Orexins, also known as hypocretins, are produced by neurons in the hypothalamus and are involved in various physiological processes, including arousal, appetite, and stress responses. By antagonizing both orexin receptors (OX1R and OX2R), Almorexant aims to reduce excessive wakefulness and promote more restful sleep.

Recent clinical trials have demonstrated the efficacy and safety of Almorexant in treating insomnia. A Phase III trial published in the Journal of Clinical Sleep Medicine reported significant improvements in sleep onset latency, total sleep time, and sleep efficiency compared to placebo. The study also noted that Almorexant was well-tolerated, with a low incidence of adverse events such as next-day residual effects or rebound insomnia.

The mechanism of action of Almorexant is distinct from traditional hypnotics, which often target GABA receptors. This difference is crucial because GABA receptor agonists can lead to side effects such as cognitive impairment, dependency, and withdrawal symptoms. In contrast, Almorexant selectively targets the orexin system, potentially offering a safer and more effective treatment option for patients with insomnia.

Beyond its primary use in insomnia, research is also exploring the potential applications of Almorexant in other conditions where disrupted sleep plays a significant role. For example, studies are underway to investigate its efficacy in treating narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and sudden episodes of muscle weakness (cataplexy). Preliminary results suggest that Almorexant may help manage these symptoms by modulating the orexin system.

The pharmacokinetic profile of Almorexant is another area of interest. It has been shown to have rapid absorption and a relatively short half-life, which may contribute to its favorable safety profile. This characteristic allows for once-daily dosing without significant accumulation or prolonged effects that could interfere with daytime functioning.

In addition to its therapeutic potential, the development of Almorexant highlights the importance of targeting specific neurotransmitter systems for treating complex disorders like insomnia. The success of compounds like Almorexant underscores the need for continued research into the underlying mechanisms of sleep regulation and the identification of novel therapeutic targets.

The future outlook for Almorexant is promising. As more data from ongoing clinical trials become available, it is likely that this compound will play an increasingly important role in the management of insomnia and related conditions. Its unique mechanism of action and favorable safety profile make it an attractive option for both clinicians and patients seeking effective treatments for sleep disorders.

In conclusion, Almorexant (CAS Number 871224-64-5) represents a significant advancement in the field of sleep medicine. Its development as a dual orexin receptor antagonist offers new hope for individuals struggling with insomnia and other sleep-related disorders. As research continues to uncover more about the orexin system and its functions, compounds like Almorexant will undoubtedly play a crucial role in improving sleep quality and overall well-being.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:871224-64-5)Almorexant
A854362
清らかである:99%/99%/99%
はかる:10mg/25mg/50mg
価格 ($):221.0/425.0/691.0